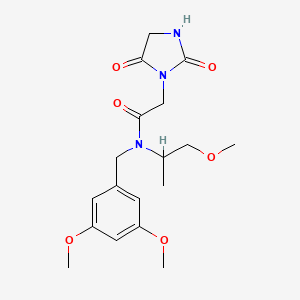![molecular formula C17H23N3O3 B5905600 (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide](/img/structure/B5905600.png)
(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of acylpyrrolidine inhibitors. It is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in the regulation of glucose metabolism. DPP-IV inhibitors have been used as a therapeutic approach for the treatment of type 2 diabetes.
Wirkmechanismus
(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide inhibits (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide by binding to the active site of the enzyme. (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide is involved in the degradation of incretin hormones, which play a crucial role in the regulation of glucose metabolism. By inhibiting (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide, (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide increases the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion. This results in improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide has been shown to improve glucose control in patients with type 2 diabetes. It has also been studied for its potential anti-inflammatory and anti-tumor properties. However, further research is needed to fully understand the biochemical and physiological effects of (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide in lab experiments include its potent inhibitory activity against (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide and its potential therapeutic applications. However, the limitations include the complexity of the synthesis method and the need for further research to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
For the research on (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide include:
1. Studying its potential anti-inflammatory and anti-tumor properties.
2. Developing more efficient synthesis methods.
3. Investigating its potential applications in other diseases, such as cardiovascular disease and Alzheimer's disease.
4. Studying its long-term effects on glucose control and other physiological parameters.
5. Investigating its potential as a therapeutic approach for the treatment of other metabolic disorders.
Synthesemethoden
The synthesis of (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide is a multi-step process that involves the coupling of an amino acid derivative with an amine. The synthesis starts with the protection of the carboxylic acid group of the amino acid derivative, followed by the coupling of the amine with the protected amino acid. The protecting group is then removed, and the resulting compound is purified by chromatography. The final product is obtained by the deprotection of the amine group.
Wissenschaftliche Forschungsanwendungen
(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide, which is involved in the regulation of glucose metabolism. (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide inhibitors have been used as a therapeutic approach for the treatment of type 2 diabetes. (2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide has also been studied for its potential anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
(2S)-1-[2-[4-(butanoylamino)phenyl]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-4-15(21)19-13-8-6-12(7-9-13)11-16(22)20-10-3-5-14(20)17(18)23/h6-9,14H,2-5,10-11H2,1H3,(H2,18,23)(H,19,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNRJLBBFNDZHC-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC[C@H]2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-{[(2-fluorobenzyl)(2-methoxyethyl)amino]methyl}-2-furyl)methanol](/img/structure/B5905522.png)
![1-butyl-3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5905524.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]methanamine](/img/structure/B5905526.png)
![(1-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5905528.png)
![4-[(4-benzoylpiperazin-1-yl)carbonyl]-6-methylpyridin-2(1H)-one](/img/structure/B5905535.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B5905546.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B5905550.png)

![1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine](/img/structure/B5905560.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5905563.png)
![N-cyclopropyl-2-(4-propionylphenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5905568.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]propan-1-amine](/img/structure/B5905604.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B5905606.png)
![3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-methyl-2-thienyl)methyl]amino}propan-1-ol](/img/structure/B5905610.png)